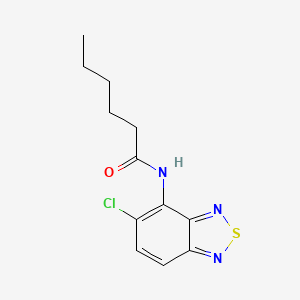![molecular formula C31H36Cl3N3O3 B15017156 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[2-(2,4,6-trichlorophenyl)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15017156.png)
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[2-(2,4,6-trichlorophenyl)hydrazinyl]carbonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxy group substituted with two 2-methylbutan-2-yl groups and a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the phenoxy and hydrazinecarbonyl intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Formation of Phenoxy Intermediate: The initial step involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with a suitable halogenating agent to form the phenoxy intermediate.
Hydrazinecarbonyl Intermediate: The next step involves the reaction of 2,4,6-trichlorophenylhydrazine with an appropriate carbonyl compound to form the hydrazinecarbonyl intermediate.
Final Coupling Reaction: The final step involves coupling the phenoxy and hydrazinecarbonyl intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXYACETAMIDE: Similar structure but lacks the hydrazinecarbonyl group.
2,4,6-TRICHLOROPHENYLHYDRAZINECARBONYLACETAMIDE: Similar structure but lacks the phenoxy group.
Uniqueness
2-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-{3-[N’-(2,4,6-TRICHLOROPHENYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE is unique due to the presence of both the phenoxy and hydrazinecarbonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H36Cl3N3O3 |
|---|---|
Molecular Weight |
605.0 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-[(2,4,6-trichloroanilino)carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C31H36Cl3N3O3/c1-7-30(3,4)20-12-13-26(23(15-20)31(5,6)8-2)40-18-27(38)35-22-11-9-10-19(14-22)29(39)37-36-28-24(33)16-21(32)17-25(28)34/h9-17,36H,7-8,18H2,1-6H3,(H,35,38)(H,37,39) |
InChI Key |
QIUPYVVOLFKQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NNC3=C(C=C(C=C3Cl)Cl)Cl)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B15017075.png)
![2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B15017077.png)

![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B15017091.png)
![N-(3-chlorophenyl)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B15017099.png)
![2-(4-nitrophenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15017107.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15017114.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15017119.png)
![2-(3-bromophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15017124.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15017138.png)
![ethyl 4-cyano-3-methyl-5-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate](/img/structure/B15017140.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B15017141.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide](/img/structure/B15017152.png)
![N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15017166.png)
